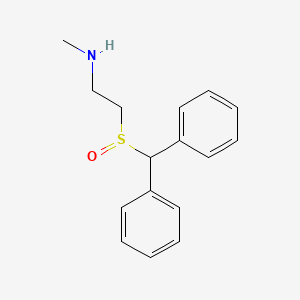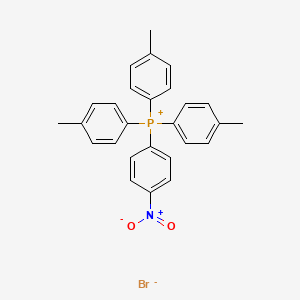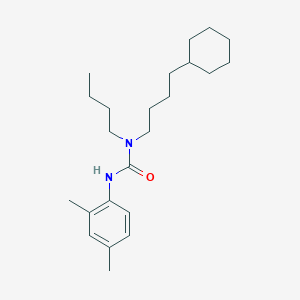![molecular formula C15H12O5 B14381139 1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate CAS No. 88346-95-6](/img/structure/B14381139.png)
1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between an indene and a pyran ring, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-indanedione with aldehydes in the presence of a catalyst like L-proline under solvent-free conditions . The reaction mixture is then treated with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The crude product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials, such as polymers and resins, due to its stable spiro structure
作用機序
The mechanism by which 1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Spiro[indene-2,2’-pyran] derivatives: These compounds share the spiro connection between indene and pyran rings.
Spiro-heterocycles: Compounds with spiro connections involving different heterocycles, such as spiro-oxindoles or spiro-pyrrolidines
Uniqueness
1,3-Dioxo-1,3,3’,4’-tetrahydrospiro[indene-2,2’-pyran]-4’-yl acetate is unique due to its specific functional groups and the stability provided by the spiro connection. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
CAS番号 |
88346-95-6 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC名 |
(1',3'-dioxospiro[3,4-dihydropyran-2,2'-indene]-4-yl) acetate |
InChI |
InChI=1S/C15H12O5/c1-9(16)20-10-6-7-19-15(8-10)13(17)11-4-2-3-5-12(11)14(15)18/h2-7,10H,8H2,1H3 |
InChIキー |
KDAHTXCHTYVWJP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC2(C(=O)C3=CC=CC=C3C2=O)OC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)



![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)



